molecular formula C14H25NOSi B8264544 3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline

3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline

Cat. No.: B8264544
M. Wt: 251.44 g/mol
InChI Key: AZOYULHMPQNNPB-UHFFFAOYSA-N
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Description

3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline: is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an aniline derivative. This compound is notable for its use in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline typically involves the protection of the hydroxyl group of 2,6-dimethylaniline using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the aniline group to an amine, potentially altering the compound’s reactivity.

    Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Acidic reagents like hydrochloric acid or trifluoroacetic acid.

Major Products:

    Oxidation: Nitroso or nitro derivatives of the original compound.

    Reduction: Amines.

    Substitution: Free hydroxyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a protecting group in organic synthesis, allowing for selective reactions at other functional groups without interference from the hydroxyl group.

Biology: In biological research, it can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

Industry: Used in the production of fine chemicals and pharmaceuticals, where precise control over chemical reactions is essential.

Mechanism of Action

The tert-butyldimethylsilyl group protects the hydroxyl group by forming a stable silyl ether linkage. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other sites. The silyl ether can be cleaved under acidic conditions, regenerating the free hydroxyl group for further reactions.

Comparison with Similar Compounds

  • 3-[(Tert-butyldimethylsilyl)oxy]propanal
  • 3-[(Tert-butyldimethylsilyl)oxy]propanol
  • (3-Bromopropoxy)-tert-butyldimethylsilane

Uniqueness: 3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline is unique due to its specific structure, which combines the protective tert-butyldimethylsilyl group with an aniline derivative. This combination allows for selective protection and functionalization, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NOSi/c1-10-8-9-12(11(2)13(10)15)16-17(6,7)14(3,4)5/h8-9H,15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOYULHMPQNNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NOSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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